(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a benzo[d]thiazolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a benzamide derivative. Key steps include:
Formation of the Benzo[d]thiazole Intermediate: This involves the reaction of 3,4,6-trimethylbenzo[d]thiazole with appropriate reagents under controlled conditions.
Coupling Reaction: The benzo[d]thiazole intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Shares the benzamide core but lacks the benzo[d]thiazole moiety.
3,4,6-Trimethylbenzo[d]thiazole: Contains the benzo[d]thiazole structure but without the benzamide substitution.
Uniqueness
(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality as both a benzamide and a benzo[d]thiazole derivative makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-9-12(2)17-15(10-11)25-19(21(17)3)20-18(22)16-13(23-4)7-6-8-14(16)24-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVNRJAXMINSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=CC=C3OC)OC)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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